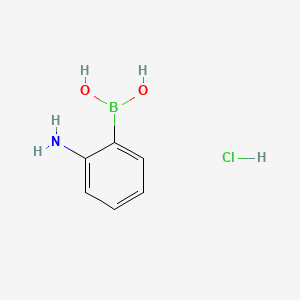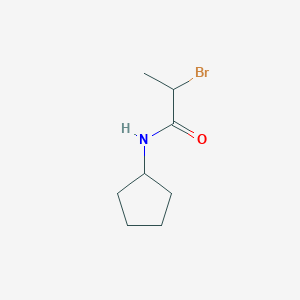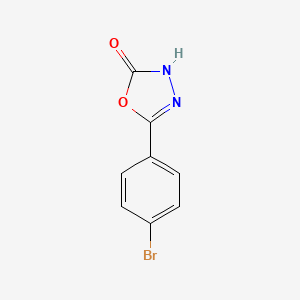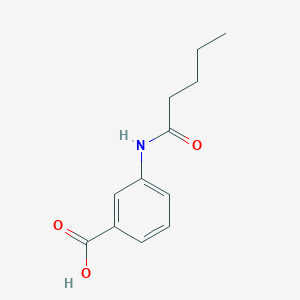![molecular formula C14H17ClN2O2 B1286109 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide CAS No. 908518-25-2](/img/structure/B1286109.png)
4-[(chloroacetyl)amino]-N-cyclopentylbenzamide
Vue d'ensemble
Description
The compound 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide is a chemical entity that can be presumed to have biological activity given the presence of a benzamide moiety, which is a common feature in various bioactive compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their properties, which can be used to infer potential characteristics of 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of an amine with an acyl chloride or anhydride. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves characterizing the product using various spectroscopic methods, including H-1 NMR, C-13 NMR, MS, and IR . This suggests that a similar approach could be used to synthesize 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide, with the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction methods, as seen in the study of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . These techniques could be applied to determine the crystal structure of 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide, providing insights into its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, as demonstrated by the reactivity of 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . This indicates that 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide could also participate in similar reactions, potentially leading to a diverse range of products with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be studied through measurements such as density and refractive index, as seen with the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate . These properties are influenced by the molecular structure and can affect the drug's behavior in biological systems. For 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide, similar studies could provide valuable information regarding its solubility, stability, and interaction with biological targets.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research into the anticonvulsant effects of 4-aminobenzamides, which share structural similarities with "4-[(chloroacetyl)amino]-N-cyclopentylbenzamide," indicates these compounds have been evaluated for their efficacy against seizures. Studies have demonstrated that certain 4-aminobenzamides exhibit potent anticonvulsant activity in mouse models, suggesting their potential as therapeutic agents in treating epilepsy and related conditions (Clark et al., 1984).
Synthesis and Chemical Reactivity
The solvent-free synthesis of benzodiazepine derivatives via a three-component reaction demonstrates the chemical versatility of compounds related to "4-[(chloroacetyl)amino]-N-cyclopentylbenzamide." This process involves the reaction of isatoic anhydride with primary amines and chloroacetyl chloride, showcasing the compound's utility in creating complex molecular structures with potential pharmaceutical applications (Khalilpour Seydey et al., 2015).
Peptide Modification and Immunogens
The development of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens highlights the application of chloroacetyl groups in biochemistry and drug development. This method allows for the incorporation of chloroacetyl moieties into peptides, facilitating the formation of stable protein-peptide conjugates, which could be beneficial for vaccine development and other therapeutic applications (Lindner & Robey, 2009).
Cysteine Detection in Biosystems
The design of a chloroacetate-based ratiometric fluorescent probe for cysteine detection underscores the significance of chloroacetyl derivatives in analytical chemistry. This probe exhibits high sensitivity and selectivity for cysteine over other amino acids, proving useful for studying biological functions and diagnosing related diseases. The application of this probe in real-time imaging and quantitative detection of cysteine in biosystems demonstrates its potential utility in biochemical research and medical diagnostics (Liu et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been known to target proteases . Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling.
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its target protease by forming a covalent bond, leading to inhibition of the protease activity .
Biochemical Pathways
As a potential protease inhibitor, it could impact various biochemical pathways where proteases are involved, such as protein degradation and signal transduction .
Result of Action
As a potential protease inhibitor, it could prevent the breakdown of specific proteins, thereby influencing cellular processes controlled by these proteins .
Propriétés
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-5-10(6-8-12)14(19)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMORNABGFORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237451 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(chloroacetyl)amino]-N-cyclopentylbenzamide | |
CAS RN |
908518-25-2 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)

